molecular formula C13H20ClNO2 B2761810 benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride CAS No. 103310-88-9

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride

Cat. No.: B2761810
CAS No.: 103310-88-9
M. Wt: 257.76
InChI Key: KGVGWRRIIMXOQH-JGAZGGJJSA-N
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Description

Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is a chiral amino acid ester derivative with a benzyl protecting group and a hydrochloride counterion. The compound features a pentanoate backbone with stereochemical specificity at the 2nd and 3rd carbon positions (S,S configuration). The benzyl ester enhances stability and solubility in organic solvents, while the hydrochloride salt facilitates crystallization .

Properties

IUPAC Name

benzyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3;1H/t10-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVGWRRIIMXOQH-JGAZGGJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride can be synthesized through the esterification of l-isoleucine with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture to promote esterification and then purifying the product through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of l-isoleucine benzyl ester hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride plays a crucial role in the synthesis of peptide drugs. Its structure enhances the stability and bioavailability of these drugs, making them more effective for therapeutic applications. This compound is particularly useful in creating drugs that require specific amino acid sequences for optimal activity.

Key Points:

  • Stability Enhancement : Improves the shelf-life and efficacy of peptide-based medications.
  • Bioavailability : Facilitates better absorption and utilization in the body.

Protein Engineering

In the realm of protein engineering, this compound is utilized to modify peptide sequences. Researchers leverage its unique properties to design novel proteins with tailored functions. This application is particularly beneficial in biotechnology and enzyme design, where customized proteins can lead to advancements in various biocatalytic processes.

Key Points:

  • Tailored Functions : Enables the creation of proteins with specific biochemical properties.
  • Biotechnology Applications : Useful in developing enzymes for industrial processes.

Drug Delivery Systems

This compound is integral to advanced drug delivery systems. Its chemical characteristics allow for improved targeting and controlled release profiles of therapeutic agents. This capability is essential for developing treatments that require precise dosing over time.

Key Points:

  • Targeting : Enhances the precision of drug delivery to specific tissues or cells.
  • Controlled Release : Allows for sustained drug action, reducing the need for frequent dosing.

Food Industry Enhancements

In the food industry, this compound can serve as a flavor enhancer or additive. Its unique taste profile can improve consumer appeal and marketability of food products. The incorporation of such compounds can differentiate products in a competitive market.

Key Points:

  • Flavor Enhancement : Provides distinct taste characteristics to food items.
  • Market Differentiation : Helps products stand out in a crowded marketplace.

Cosmetic Formulations

The cosmetic industry also benefits from the properties of this compound. It is included in skincare products due to its potential skin-conditioning properties. This application not only enhances product effectiveness but also provides a competitive edge in cosmetic formulations.

Key Points:

  • Skin Conditioning : Potentially improves skin texture and hydration.
  • Competitive Edge : Enhances the appeal of cosmetic products through innovative formulations.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Pharmaceutical DevelopmentSynthesis of peptide drugsEnhanced stability and bioavailability
Protein EngineeringModification of peptide sequencesCreation of tailored proteins for specific functions
Drug Delivery SystemsAdvanced drug targeting and releaseImproved efficacy and reduced dosing frequency
Food IndustryFlavor enhancer or additiveDistinct taste profile enhancing product marketability
Cosmetic FormulationsSkin-conditioning propertiesCompetitive advantage in skincare products

Mechanism of Action

The mechanism of action of l-isoleucine benzyl ester hydrochloride involves its role as a precursor in various biochemical pathways. It can be incorporated into peptides and proteins, influencing their structure and function. The compound interacts with enzymes and other molecular targets, facilitating biochemical reactions and processes .

Comparison with Similar Compounds

Key Structural Features

The compound is compared to structurally related esters and amino acid derivatives (Table 1):

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Stereochemistry Key References
Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride C₁₃H₁₈ClNO₂ 255.74 g/mol Amino, benzyl ester, methyl branch (2S,3S)
(2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride C₈H₁₈ClNO₂ 195.69 g/mol Methyl ester, methylamino group (2S,3S)
Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride C₁₁H₁₄ClNO₃ 243.69 g/mol Hydroxy, benzyl ester (2S,3S)
D-Threonine benzyl ester hydrochloride C₁₁H₁₆ClNO₃ 245.70 g/mol Hydroxy, benzyl ester (2R,3S)
Methyl 3-amino-2-hydroxypentanoate hydrochloride C₆H₁₄ClNO₃ 183.63 g/mol Hydroxy, methyl ester Not specified

Key Observations :

  • Protecting Groups : Benzyl esters (e.g., ) improve stability compared to methyl esters (e.g., ), but methyl esters may offer higher volatility for analytical purposes.
  • Hydroxy-containing analogs (e.g., ) exhibit hydrogen-bonding capabilities, influencing solubility and biological activity.
  • Stereochemistry : The (2S,3S) configuration distinguishes the target compound from D-threonine derivatives (2R,3S) , which may lead to divergent biological or catalytic behaviors.

Characterization Data

  • NMR Spectroscopy: The target compound’s methyl branch would show distinct δ 0.87–0.93 ppm (CH₃) in ¹H-NMR, similar to methyl-substituted pentanoates .
  • Melting Points : Benzyl esters (e.g., D-threonine analog: 128–132°C ) generally have higher melting points than methyl esters due to increased molecular weight and crystallinity.

Table 2: Property Comparison

Property Benzyl (2S,3S)-2-amino-3-methylpentanoate HCl (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate HCl D-Threonine benzyl ester HCl
Storage 2–8°C, inert atmosphere Room temperature Not specified
Hazards H302, H315, H319, H335 Not classified P261, P262
Solubility Likely polar aprotic solvents Methanol-soluble Water-miscible (salt form)

Notes:

  • The target compound’s hazard profile (H302: harmful if swallowed) necessitates precautions absent in non-hazardous analogs like (2S)-2,5-diaminopentanamide dihydrochloride .
  • Storage at 2–8°C contrasts with room-temperature-stable methyl esters , highlighting stability differences.

Biological Activity

Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

This compound is an amino acid derivative characterized by the presence of a benzyl group attached to the amino acid backbone. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • Molecular Weight : 284.77 g/mol

The compound features a chiral center at the 2 and 3 positions, contributing to its stereochemical properties which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of amino acids, particularly those with modified side chains, can exhibit enhanced antimicrobial properties. For example, the acylation of amino acid derivatives has been shown to increase their potency against various bacterial strains. In studies involving related compounds, it was found that modifications at the hydroxyl or amino groups significantly influenced their minimum inhibitory concentration (MIC) values against pathogens like Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
Muraymycin A10.03E. coli
Muraymycin B60.06E. coli
Non-acylated Muraymycins1.0E. coli

The enhancement in activity is often attributed to increased lipophilicity and improved cellular uptake due to structural modifications .

Enzyme Inhibition

This compound may also influence enzyme activity. For instance, studies on related compounds have shown that they can act as inhibitors for histone deacetylases (HDACs), which are critical targets in cancer therapy. The azumamides, a class of cyclic peptides related to this compound, demonstrated selective inhibition of HDAC isoforms with IC50 values ranging from 14 to 67 nM . This suggests that this compound could potentially exhibit similar inhibitory effects.

Study on Antimicrobial Activity

A study conducted on various derivatives of benzyl amino acids revealed that certain substitutions could lead to significant antimicrobial activity. The research focused on synthesizing O-acylated derivatives and evaluating their efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that the introduction of hydrophobic acyl groups enhanced antibacterial activity significantly compared to their non-acylated counterparts .

Histone Deacetylase Inhibition

In another study exploring the synthesis of azumamides, researchers investigated their HDAC inhibitory properties. The results indicated that specific structural features within these compounds are critical for their biological activity, highlighting the importance of stereochemistry in modulating enzyme interactions . This emphasizes the potential for this compound to serve as a scaffold for developing new HDAC inhibitors.

Q & A

Q. What are the key considerations for synthesizing benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride with high stereochemical purity?

Stereochemical purity is critical for this compound due to its chiral centers. A common approach involves Grignard addition followed by hydrogenation, as seen in structurally similar amino ester hydrochlorides . To optimize enantiomeric excess (e.e.), asymmetric catalysis or chiral auxiliaries may be employed. For example, tert-butyl esters are often used as protective groups to minimize racemization during acidic workup . Post-synthesis, chiral HPLC or polarimetry (e.g., specific rotation measurements) can validate stereochemical integrity .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, crystals are typically grown via slow evaporation of methanol/diethyl ether mixtures . Key parameters include space group (e.g., non-centrosymmetric P2₁2₁2₁), hydrogen-bonding networks, and chloride ion coordination. For example, chloride may act as a tridentate hydrogen-bond acceptor, forming linear interactions with ammonium and hydroxyl groups . These structural details inform stability, solubility, and intermolecular interactions.

Q. What purification methods are effective for isolating this hydrochloride salt?

Recrystallization from methanol/diethyl ether or methanol/ethyl acetate mixtures is widely used . High-performance liquid chromatography (HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% TFA) can separate enantiomers . Melting point analysis (e.g., decomposition at ~235°C) and NMR (e.g., δ 3.79 ppm for methyl ester protons) confirm purity .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation . Avoid exposure to heat or light, as ammonium hydrochlorides may decompose into volatile amines. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR shifts) arise in this compound, and how can they be resolved?

Discrepancies in NMR data may stem from solvent effects, pH-dependent tautomerism, or dynamic exchange processes. For example, ammonium protons (δ ~9.00 ppm in DMSO-d₆) may broaden or split due to hydrogen bonding . To resolve ambiguities:

  • Compare spectra across solvents (e.g., D₂O vs. DMSO-d₆).
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Validate with computational modeling (DFT) of chemical shifts .

Q. What experimental strategies can address low yields in the Grignard addition step during synthesis?

Low yields often result from side reactions (e.g., over-addition or oxidation). Mitigation strategies include:

  • Temperature control: Maintain −78°C for Grignard reagent addition .
  • Catalyst optimization: Use chiral ligands (e.g., BINOL derivatives) to enhance stereoselectivity .
  • Protecting group selection: Benzyl esters may offer better stability than tert-butyl under acidic conditions .

Q. How does the hydrogen-bonding network influence the compound’s physicochemical properties?

In crystal lattices, layered packing (polar vs. nonpolar regions) stabilizes the structure . Polar layers involve chloride-water-hydroxyl networks, while nonpolar layers contain benzyl/adamantyl groups. This arrangement impacts solubility: polar solvents (e.g., methanol) disrupt hydrogen bonds, enhancing dissolution. Stability studies (TGA/DSC) can correlate thermal behavior with lattice energy .

Q. What role do stereochemical errors play in biological activity, and how can they be minimized?

Incorrect stereochemistry at C2 or C3 may reduce binding affinity in enzyme inhibition assays. To ensure fidelity:

  • Use chiral stationary phases (CSPs) in HPLC for e.e. validation .
  • Employ enzymatic resolution (e.g., lipases) for kinetic separation of enantiomers .
  • Conduct molecular docking studies to predict stereochemical effects on target interactions .

Q. How can researchers reconcile discrepancies between calculated and observed optical rotation values?

Deviations may arise from solvent polarity, concentration, or impurities. Standardize measurements at 20°C using a sodium D-line source (589 nm). Compare with literature values for analogous compounds (e.g., methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride: [α]D²⁰ = −34° in H₂O) . If conflicts persist, recheck synthetic steps for racemization (e.g., acidic hydrolysis of esters) .

Q. What are the emerging applications of this compound in PROTAC® or drug conjugate development?

As a chiral building block, it can serve as a ligand for E3 ubiquitin ligases in proteolysis-targeting chimeras (PROTACs). For example, (S,R,S)-AHPC hydrochloride derivatives enable targeted protein degradation via ternary complex formation . Key studies focus on optimizing linker length and stereochemistry to enhance cellular permeability and target engagement .

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